N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide
Description
IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for naming complex heterocyclic compounds containing multiple functional groups. According to IUPAC conventions, the compound name begins with the identification of the principal functional group, which in this case is the sulfonamide moiety attached to a benzene ring. The systematic name construction starts with "benzenesulfonamide" as the parent structure, followed by the substitution pattern on the nitrogen atom.
The pyrazole portion of the molecule is designated as "3,5-dimethyl-1H-pyrazol-1-yl" to indicate the specific substitution pattern on the five-membered heterocyclic ring. The numbering system for pyrazole places nitrogen atoms at positions 1 and 2, with the methyl groups located at positions 3 and 5. The "1H" designation indicates the tautomeric form where the hydrogen is attached to the nitrogen at position 1, and the "1-yl" suffix denotes the point of attachment to the propyl chain.
The propyl linker connecting the pyrazole and sulfonamide portions is represented as "(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)" where the "2-" indicates that the pyrazole ring is attached to the second carbon of the propyl chain. This structural arrangement creates a branched propyl system rather than a linear connection, which significantly impacts the compound's three-dimensional conformation and potential biological activity.
| Structural Component | IUPAC Designation | Position | Description |
|---|---|---|---|
| Pyrazole ring | 3,5-dimethyl-1H-pyrazol-1-yl | Core heterocycle | Five-membered ring with two nitrogens |
| Methyl substituents | 3,5-dimethyl | Positions 3 and 5 | Alkyl groups on pyrazole ring |
| Propyl linker | propyl | Connecting chain | Three-carbon aliphatic chain |
| Sulfonamide group | benzenesulfonamide | Terminal group | Aromatic sulfonamide moiety |
Systematic vs. Common Naming Conventions in Sulfonamide-Pyrazole Hybrids
The systematic nomenclature of sulfonamide-pyrazole hybrids differs significantly from common naming conventions used in pharmaceutical and research literature. Systematic naming follows strict IUPAC rules that prioritize functional group hierarchy and precise structural description, while common names often reflect historical usage, biological activity, or simplified structural features. In the case of pyrazole-containing sulfonamides, systematic names can become quite lengthy due to the complexity of the heterocyclic substitution patterns.
Common naming conventions for sulfonamide-pyrazole hybrids frequently employ abbreviated forms or trade names that emphasize the compound's biological target or therapeutic application. For instance, related compounds in this class may be referred to by their research codes or by simplified names that highlight the key structural motifs. However, these common names can lead to ambiguity when precise chemical identification is required, particularly in regulatory submissions or patent applications.
The systematic approach to naming these compounds ensures unambiguous identification across different research contexts and international databases. The IUPAC system requires explicit designation of all substituents, their positions, and the connectivity between different molecular fragments. This precision becomes particularly important for compounds like this compound, where the specific positioning of the pyrazole ring on the propyl chain and the exact substitution pattern on the pyrazole ring significantly influence the compound's properties.
Research literature demonstrates that systematic naming conventions facilitate more accurate database searches and cross-referencing between different chemical databases. Studies of pyrazole-based benzenesulfonamides have shown that precise nomenclature is essential for structure-activity relationship studies and for avoiding confusion between closely related analogues. The systematic approach also enables computational chemistry applications and automated chemical database management systems to process structural information more efficiently.
| Naming Convention | Advantages | Disadvantages | Usage Context |
|---|---|---|---|
| IUPAC Systematic | Unambiguous, complete structural information | Lengthy, complex for casual use | Regulatory, patent, database |
| Common/Trade | Concise, memorable | Potential ambiguity | Research communication |
| Research Code | Brief, institution-specific | Limited external recognition | Internal research |
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-11-9-12(2)17(16-11)13(3)10-15-20(18,19)14-7-5-4-6-8-14/h4-9,13,15H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYOBLOKOFDHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CNS(=O)(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332990 | |
| Record name | N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678999 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
890598-20-6 | |
| Record name | N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Alkylation of 3,5-Dimethylpyrazole
The propylamine side chain is introduced via alkylation of 3,5-dimethylpyrazole using 1-bromopropane or analogous alkylating agents.
Procedure (Adapted from):
A mixture of 3,5-dimethylpyrazole (10.0 mmol, 1.10 g), 1-bromopropane (12.0 mmol, 1.23 mL), and cesium carbonate (20.0 mmol, 6.52 g) in anhydrous DMF (20 mL) is heated at 80°C for 16 hours under nitrogen. The reaction is cooled, diluted with water (50 mL), and extracted with ethyl acetate (3 × 30 mL). The combined organic layers are dried over MgSO₄, filtered, and concentrated. The crude product is purified via silica gel chromatography (eluent: 10% MeOH in CH₂Cl₂) to yield 2-(3,5-dimethyl-1H-pyrazol-1-yl)propylamine as a pale-yellow oil (yield: 68%).
Key Variables:
-
Solvent: DMF facilitates nucleophilic substitution at elevated temperatures.
-
Temperature: Prolonged heating (≥12 hours) ensures complete alkylation.
Sulfonamide Bond Formation
Reaction with Benzenesulfonyl Chloride
The amine intermediate undergoes sulfonylation with benzenesulfonyl chloride in the presence of a base to scavenge HCl.
Procedure (Adapted from):
To a stirred solution of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propylamine (5.0 mmol, 0.98 g) in pyridine (15 mL) at 0°C, benzenesulfonyl chloride (5.5 mmol, 0.97 mL) is added dropwise. The reaction is warmed to room temperature and stirred for 24 hours. The mixture is concentrated under reduced pressure, diluted with CH₂Cl₂ (50 mL), and washed sequentially with 5% NaHCO₃ (20 mL) and 1 M HCl (20 mL). The organic layer is dried over MgSO₄ and concentrated to afford a white solid. Recrystallization from diethyl ether/hexane (1:3) yields N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide (yield: 74%).
Optimization Insights:
-
Base Selection: Pyridine outperforms triethylamine in minimizing side reactions (e.g., sulfonate ester formation).
-
Stoichiometry: A 10% excess of benzenesulfonyl chloride ensures complete amine consumption.
-
Workup: NaHCO₃ wash neutralizes residual sulfonyl chloride, while HCl removes unreacted amine.
Alternative Synthetic Routes and Modifications
Reductive Amination Approach
An alternative pathway involves reductive amination of 3,5-dimethylpyrazole-1-propanal with benzenesulfonamide.
Procedure:
3,5-Dimethylpyrazole-1-propanal (prepared via oxidation of 1-propanol-pyrazole intermediate) is reacted with benzenesulfonamide (1.1 equiv) and sodium cyanoborohydride (1.5 equiv) in MeOH/HOAc (9:1) at room temperature for 48 hours. The product is isolated via filtration and washed with cold methanol (yield: 58%).
Limitations:
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 H₂O/ACN, 1 mL/min) shows ≥98% purity with retention time = 6.32 min.
Scalability and Industrial Considerations
Key Challenges:
-
Cost of Cs₂CO₃: Substitution with K₂CO₃ reduces expense but necessitates longer reaction times.
-
Solvent Recovery: DMF is recycled via distillation to improve process sustainability.
Batch-Scale Synthesis:
A 100 g-scale reaction achieves 70% yield with comparable purity, confirming method robustness .
Chemical Reactions Analysis
Types of Reactions: N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, thiols; reactions are performed in polar solvents such as dimethylformamide or acetonitrile at room temperature.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Antiparasitic Activity
Research has shown that derivatives of benzenesulfonamide, including those with pyrazole moieties, exhibit promising activity against parasites such as Leishmania species. A study identified several 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives that demonstrated effective antileishmanial properties with lower cytotoxicity compared to traditional treatments like pentamidine. The compounds were evaluated for their activity against Leishmania infantum and Leishmania amazonensis, revealing potential for new therapeutic agents against these neglected diseases .
| Compound | IC50 against L. infantum (mM) | IC50 against L. amazonensis (mM) |
|---|---|---|
| 3b | 0.059 | 0.070 |
| 3e | 0.065 | 0.072 |
Antibacterial Properties
The sulfonamide group in the compound is known for its antibacterial activity. Research indicates that compounds containing sulfonamides can inhibit bacterial growth effectively, making them suitable candidates for developing new antibiotics . The incorporation of the pyrazole structure enhances the interaction with bacterial targets, potentially leading to novel treatments for resistant strains.
Coordination Chemistry
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide can serve as a ligand in coordination chemistry due to the presence of the pyrazole ring. Pyrazoles are recognized for their ability to form stable complexes with transition metals, which can be utilized in catalysis and materials science . The versatility of this compound allows for modifications that can tailor its properties for specific applications in catalysis.
Toxicological Profile
The safety profile of this compound is critical for its application in medicinal chemistry. Studies have indicated that while some derivatives exhibit low cytotoxicity, thorough toxicological evaluations are necessary to assess their safety in clinical settings .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds related to this compound:
- Case Study 1 : A series of benzenesulfonamide derivatives were synthesized and evaluated for their antileishmanial activity against L. infantum and L. amazonensis. The findings suggested that structural modifications could enhance efficacy while reducing toxicity .
- Case Study 2 : The coordination properties of pyrazole-containing ligands were explored, demonstrating their potential in forming metal complexes that could be applied in catalysis and material science .
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of acetylcholine in the nervous system . This mechanism is relevant for its potential use in treating neurological disorders.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table compares key structural elements and properties of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide with analogous compounds from the evidence:
*Molecular weights estimated based on structural formulas.
Key Observations:
Fluorination Impact: Perfluorinated derivatives (e.g., [93819-97-7]) exhibit enhanced chemical stability and lipophilicity compared to the non-fluorinated target compound, which may influence bioavailability or environmental persistence .
Electronic Effects : The nitro group in 1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide () introduces strong electron-withdrawing effects, likely altering reactivity compared to the dimethylpyrazole in the target compound .
Physicochemical and Pharmacological Properties
- Melting Points: The chromenone-containing analog (175–178°C, ) has a higher melting point than non-aromatic analogs, suggesting stronger crystal packing due to planar fused rings .
- Molecular Weight : The target compound (~335 g/mol) falls within Lipinski’s "rule of five" limits, whereas perfluorinated derivatives (~800 g/mol) may face bioavailability challenges .
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide is a compound that has garnered attention due to its potential pharmacological activities, particularly within the realms of anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of pyrazole derivatives. The presence of a sulfonamide group enhances its biological activity. The compound can be represented by the following structural formula:
The biological activity of this compound is attributed to its interaction with various biological targets:
- Anti-inflammatory Activity : Compounds with a similar structure have shown significant inhibition of pro-inflammatory cytokines and enzymes such as COX-2, suggesting that this compound may exert anti-inflammatory effects through these pathways .
- Antitumor Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation by targeting various kinases involved in tumor growth. For example, compounds structurally similar to this one have demonstrated IC50 values in the micromolar range against several cancer cell lines (e.g., MCF7, A549) .
Biological Activity Data
The following table summarizes some key findings on the biological activity of this compound and related compounds:
| Activity | Cell Line / Target | IC50/Effect | Reference |
|---|---|---|---|
| Anti-inflammatory | COX-2 Inhibition | Not specified | |
| Antitumor | MCF7 | 3.79 µM | |
| Antitumor | A549 | 26 µM | |
| Cytotoxicity | Hep-2 | 3.25 mg/mL | |
| Cytotoxicity | P815 | 17.82 mg/mL |
Case Studies
Several studies have investigated the biological effects of pyrazole derivatives similar to this compound:
- Study on Antitumor Activity : A study evaluated the cytotoxic effects of various pyrazole derivatives against human cancer cell lines. The results showed significant growth inhibition in MCF7 and A549 cells, indicating potential use in cancer therapy .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of pyrazole compounds. Results indicated that these compounds could significantly reduce inflammation markers in vitro, suggesting their therapeutic potential in inflammatory diseases .
- Antimicrobial Activity : Research has also highlighted the antimicrobial properties of pyrazole derivatives. Compounds were tested against various bacterial strains and showed promising results in inhibiting growth, thus supporting their development as antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide to ensure high purity?
- Methodological Answer : Synthesis typically involves coupling 3,5-dimethylpyrazole with a propyl linker followed by sulfonamide formation. Key steps include:
- Step 1 : Reacting 3,5-dimethylpyrazole with 1-bromo-3-chloropropane to introduce the propyl spacer.
- Step 2 : Sulfonylation using benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
- Purity Control : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) by HPLC and ¹H/¹³C NMR .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement) to determine bond angles and torsional strain .
- Spectroscopy : ¹H/¹³C NMR for functional group validation; FT-IR for sulfonamide S=O stretch (~1350 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ .
Advanced Research Questions
Q. How do electronic properties influence the reactivity of this compound in medicinal chemistry applications?
- Methodological Answer :
- UV-Vis Spectroscopy : Analyze π→π* transitions in the pyrazole and benzene rings to predict charge-transfer interactions.
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to map HOMO-LUMO gaps and electrostatic potential surfaces, correlating with nucleophilic/electrophilic sites .
Q. What experimental strategies resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- Multi-Dataset Refinement : Compare SHELXL-refined structures from different crystallization conditions (e.g., solvent polarity, temperature) to identify systematic errors.
- Twinned Data Analysis : Use PLATON to detect twinning and apply detwinning algorithms in SHELXE .
Q. How can researchers investigate its environmental degradation pathways?
- Methodological Answer :
- Hydrolytic Degradation : Incubate in pH 7.4 buffer at 37°C for 72h; monitor via HPLC-MS for sulfonamide cleavage products.
- Photodegradation : Expose to UV light (254 nm) and analyze by LC-QTOF for hydroxylated or ring-opened derivatives .
Q. What methodologies identify its pharmacological targets and mechanisms of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR libraries (e.g., PDB entries 6Q0, 646 for sulfonamide-binding proteins).
- In Vitro Assays : Conduct kinase inhibition assays (IC₅₀ determination) or cellular apoptosis assays (Annexin V/PI staining) .
Q. How can its material science applications (e.g., polymer composites) be systematically explored?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
